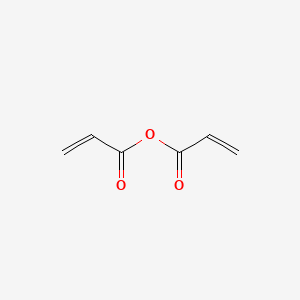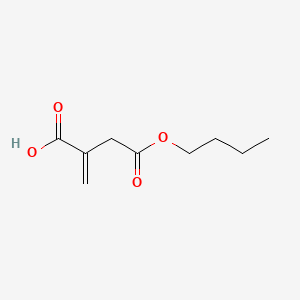
8-Oxo-pentadecanedioic acid
描述
8-Oxo-pentadecanedioic acid is an organic compound with the molecular formula C15H26O5 It is a dicarboxylic acid with a ketone functional group at the eighth carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-pentadecanedioic acid typically involves multiple steps. One common method starts with the reaction of ethyl isobutyrate and 1,5-dibromopentane using lithium diisopropylamide (LDA) to obtain ethyl 7-bromo-2,2-dimethylheptanoate. This intermediate is then reacted with p-methyl benzenesulfonyl methyl isonitrile (Tosmic) and concentrated hydrochloric acid to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid diethyl ester. The ester is hydrolyzed in a mixture of ethanol and water, followed by acidification to produce this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but optimized for large-scale production. The process emphasizes the use of easily obtainable raw materials, short reaction steps, and conditions that ensure high purity and yield. The reaction conditions are designed to be safe, environmentally friendly, and cost-effective .
化学反应分析
Types of Reactions: 8-Oxo-pentadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters and amides.
科学研究应用
8-Oxo-pentadecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
作用机制
The mechanism of action of 8-Oxo-pentadecanedioic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit adenosine triphosphate citrate lyase (ACL), an enzyme involved in the biosynthesis of cholesterol and fatty acids. By inhibiting ACL, this compound reduces the production of low-density lipoprotein cholesterol (LDL-C) and other lipids, thereby exerting its lipid-lowering effects .
相似化合物的比较
Pentadecanedioic acid: Lacks the ketone functional group at the eighth carbon position.
2,2,14,14-Tetramethylpentadecanedioic acid: Similar structure but without the ketone group.
8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acid: Contains a hydroxyl group instead of a ketone group at the eighth carbon position.
Uniqueness: 8-Oxo-pentadecanedioic acid is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
8-oxopentadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMWWBKOPMQMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B7721643.png)












